6-(3-BOC-Aminophenyl)picolinic acid
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Overview
Description
6-(3-BOC-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C12H10N2O2. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-BOC-Aminophenyl)picolinic acid typically involves the protection of the amino group of 3-aminophenyl with a BOC group, followed by its coupling with picolinic acid. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium in the presence of bases such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-BOC-Aminophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the BOC protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 6-(3-Aminophenyl)picolinic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-BOC-Aminophenyl)picolinic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-BOC-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can interact with enzymes or receptors, influencing biological pathways. The compound’s structure allows it to bind to metal ions, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
6-(3-Aminophenyl)picolinic acid: Lacks the BOC protecting group, making it more reactive.
Picolinic acid: A simpler structure without the amino group, used in different applications.
Nicotinic acid: An isomer with the carboxyl group at a different position, used as a vitamin.
Uniqueness
6-(3-BOC-Aminophenyl)picolinic acid is unique due to the presence of the BOC protecting group, which allows selective reactions and protects the amino group during complex syntheses. This makes it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)18-12-7-4-6-11(10-12)13-8-5-9-14(19-13)15(20)21/h4-10H,1-3H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLANRJEMEVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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